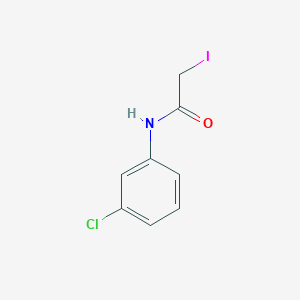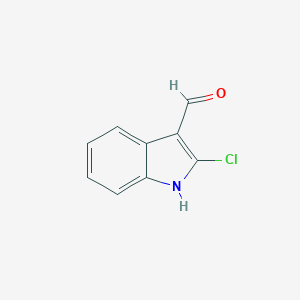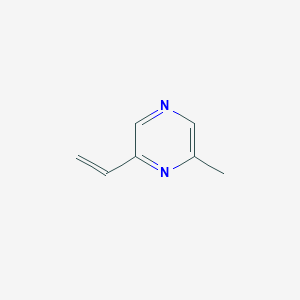
ACETANILIDE,3-CHLORO-2-IODO-
Overview
Description
Acetanilide, 3’-chloro-2-iodo-: is a chemical compound with the molecular formula C8H7ClINO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms at the 3’ and 2’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 3’-chloro-2-iodo- typically involves the halogenation of acetanilide. The process begins with the preparation of acetanilide by reacting aniline with acetic anhydride. The resulting acetanilide is then subjected to halogenation reactions to introduce the chlorine and iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of Acetanilide, 3’-chloro-2-iodo- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Acetanilide, 3’-chloro-2-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve the use of solvents like ethanol or acetone.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilides, while oxidation reactions can produce quinones.
Scientific Research Applications
Chemistry: Acetanilide, 3’-chloro-2-iodo- is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable starting material for various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the field of anti-inflammatory and analgesic agents.
Industry: In the industrial sector, Acetanilide, 3’-chloro-2-iodo- is used in the production of dyes, pigments, and other specialty chemicals. Its halogenated structure imparts unique properties to the final products, making them suitable for specific applications.
Mechanism of Action
The mechanism of action of Acetanilide, 3’-chloro-2-iodo- involves its interaction with molecular targets in biological systems. The halogen atoms on the benzene ring can participate in various interactions, such as hydrogen bonding and halogen bonding, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Acetanilide: The parent compound without halogen substitutions.
2-Chloroacetanilide: A similar compound with only a chlorine atom at the 2’ position.
4-Iodoacetanilide: A compound with an iodine atom at the 4’ position.
Uniqueness: Acetanilide, 3’-chloro-2-iodo- is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation imparts distinct chemical and physical properties, making it a versatile compound for various applications. The combination of these halogens can enhance the compound’s reactivity and interaction with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHBCHAFDYSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170126 | |
| Record name | Acetanilide, 3'-chloro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17641-03-1 | |
| Record name | Acetanilide, 3'-chloro-2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3'-chloro-2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















